molecular formula C13H15N3O2 B2648136 Ethyl 4-(ethylamino)quinazoline-7-carboxylate CAS No. 2248368-91-2

Ethyl 4-(ethylamino)quinazoline-7-carboxylate

Cat. No. B2648136
CAS RN: 2248368-91-2
M. Wt: 245.282
InChI Key: ZAVCZXCWJZSTRY-UHFFFAOYSA-N
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Description

  • Storage : Store at room temperature (RT) .

Synthesis Analysis

  • Reaction of Anilines with Malonic Acid Equivalents : This method has been used for the synthesis of 4-hydroxy-2-quinolones .
  • Reaction of Anthranilic Acid Derivatives : Another specialized method for quinazoline synthesis .
  • Other Methods : Additional approaches may involve heteroannelated derivatives and fused ring systems .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(ethylamino)quinazoline-7-carboxylate consists of a quinazoline core with an ethylamino group at position 4 and a carboxylate group at position 7. The tautomeric forms between the carbonyl groups and nitrogen atoms contribute to its unique properties .


Physical And Chemical Properties Analysis

Safety and Hazards

The compound is classified as a warning substance (H302, H315, H319, H335) .

properties

IUPAC Name

ethyl 4-(ethylamino)quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-14-12-10-6-5-9(13(17)18-4-2)7-11(10)15-8-16-12/h5-8H,3-4H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVCZXCWJZSTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=NC2=C1C=CC(=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(ethylamino)quinazoline-7-carboxylate

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